![molecular formula C10H19NO2S B1229345 Propionic acid, 2-methyl-2-((piperidinomethyl)thio)- CAS No. 91017-08-2](/img/structure/B1229345.png)
Propionic acid, 2-methyl-2-((piperidinomethyl)thio)-
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Overview
Description
A muscarinic antagonist structurally related to ATROPINE but often considered safer and more effective for inhalation use. It is used for various bronchial disorders, in rhinitis, and as an antiarrhythmic.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Propionic acid derivatives, including those with piperidine, have been synthesized through various chemical reactions. For instance, β-(Thiocarbamoylthio)propionic acids derived from piperidine and other compounds were prepared by reacting with acrylic acid and its derivatives (Zhivotova et al., 2004).
- Chemical Reactions: Studies on the hydrogenation of pyrrolyl ester and pyridine-alkanoic acid hydrochlorides have led to the preparation of compounds such as 3-piperidine-propionic acid hydrochlorides (Tsui & Wood, 1979).
Applications in Medicinal Chemistry
- Drug Synthesis: The compound has been used in the synthesis of various drugs. For example, it was involved in the synthesis of SK&F 104353, a leukotriene antagonist (Shu, Villani, & Heys, 1990).
- Biological Activity Studies: New compounds involving propionic acid derivatives have been synthesized and tested for their biological activities, such as anti-inflammatory and analgesic properties (Attimarad & Bagavant, 1999).
Industrial and Biotechnological Applications
- Extraction Processes: Propionic acid plays a significant role in various extraction processes, as seen in the study of its recovery from aqueous phase by reactive extraction using quarternary amine (Keshav, Chand, & Wasewar, 2009).
- Microbial Production: It is also a subject of microbial fermentation studies, highlighting its commercial value in industries like food, cosmetics, and pharmaceuticals (Gonzalez-Garcia et al., 2017).
properties
CAS RN |
91017-08-2 |
---|---|
Product Name |
Propionic acid, 2-methyl-2-((piperidinomethyl)thio)- |
Molecular Formula |
C10H19NO2S |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-methyl-2-(piperidin-1-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,9(12)13)14-8-11-6-4-3-5-7-11/h3-8H2,1-2H3,(H,12,13) |
InChI Key |
NEHWDLUEJCEYRF-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)SCN1CCCCC1 |
Canonical SMILES |
CC(C)(C(=O)O)SCN1CCCCC1 |
Other CAS RN |
91017-08-2 |
synonyms |
(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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